molecular formula C17H19N3O2 B15105240 cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B15105240
M. Wt: 297.35 g/mol
InChI Key: ZZTUXZQHASTXJN-UHFFFAOYSA-N
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Description

Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, an indole moiety, and a piperazine ring. The indole structure is known for its presence in many biologically active compounds, making this compound of significant interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves the coupling of cyclopropylcarbonyl chloride with 4-(1H-indol-2-ylcarbonyl)piperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of cyclopropyl[4-(1H-indol-2-ylmethanol)piperazin-1-yl]methanone.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(piperazin-1-yl)methanone: Lacks the indole moiety, making it less versatile in biological applications.

    Indole-3-carbaldehyde derivatives: Similar indole structure but different functional groups, leading to varied reactivity and applications.

Uniqueness

Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to its combination of a cyclopropyl group, an indole moiety, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

cyclopropyl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H19N3O2/c21-16(12-5-6-12)19-7-9-20(10-8-19)17(22)15-11-13-3-1-2-4-14(13)18-15/h1-4,11-12,18H,5-10H2

InChI Key

ZZTUXZQHASTXJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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